molecular formula C11H10O2 B12077380 3-(3-Ethynyl-phenyl)-propionic acid

3-(3-Ethynyl-phenyl)-propionic acid

Cat. No.: B12077380
M. Wt: 174.20 g/mol
InChI Key: JVGBGWGQUAAALV-UHFFFAOYSA-N
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Description

3-(3-Ethynyl-phenyl)-propionic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynyl-phenyl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-phenylacetylene.

    Sonogashira Coupling: This step involves the coupling of 3-bromo-phenylacetylene with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Hydrolysis: The resulting product undergoes hydrolysis to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Sonogashira Coupling: Utilizing continuous flow reactors to enhance efficiency and yield.

    Automated Hydrolysis: Employing automated systems to ensure consistent reaction conditions and product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.

Major Products:

    Oxidation: Products include 3-(3-Ethynyl-phenyl)-acetic acid and 3-(3-Ethynyl-phenyl)-acetone.

    Reduction: The major product is 3-(3-Ethyl-phenyl)-propionic acid.

    Substitution: Products vary depending on the substituent introduced, such as 3-(3-Bromo-phenyl)-propionic acid.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and organic materials.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

Medicine:

    Drug Development: Explored as a precursor in the synthesis of novel therapeutic agents.

    Diagnostic Tools: Used in the development of diagnostic probes for medical imaging.

Industry:

    Polymer Science: Incorporated into polymers to impart specific properties such as rigidity and thermal stability.

    Material Science: Used in the fabrication of advanced materials with unique electronic and mechanical properties.

Mechanism of Action

The mechanism by which 3-(3-Ethynyl-phenyl)-propionic acid exerts its effects involves:

    Molecular Targets: The ethynyl group can interact with various molecular targets, including enzymes and receptors.

    Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

  • 3-(3-Ethynyl-phenyl)-acetic acid
  • 3-(3-Ethynyl-phenyl)-acetone
  • 3-(3-Bromo-phenyl)-propionic acid

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the phenyl ring.
  • Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
  • Applications: Each compound has unique applications based on its specific chemical properties, making 3-(3-Ethynyl-phenyl)-propionic acid distinct in its versatility and utility.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-(3-ethynylphenyl)propanoic acid

InChI

InChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h1,3-5,8H,6-7H2,(H,12,13)

InChI Key

JVGBGWGQUAAALV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CCC(=O)O

Origin of Product

United States

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